6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a heterocyclic compound that combines the structural features of benzimidazole and triazine. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The triazine ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the condensation of 2-ethylbenzimidazole with a suitable triazine precursor. One common method is the reaction of 2-ethylbenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can react with the triazine ring in the presence of a base.
Major Products
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine: Shares the benzimidazole core but differs in the substituents and overall structure.
1,3,5-Triazine derivatives: Similar triazine ring but with different substituents, leading to varied biological activities.
Uniqueness
6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the combination of benzimidazole and triazine rings, which imparts a broad spectrum of biological activities. Its specific substituents enhance its stability and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
64266-15-5 |
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Molecular Formula |
C14H17N7 |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
6-[2-(2-ethylbenzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H17N7/c1-2-12-17-9-5-3-4-6-10(9)21(12)8-7-11-18-13(15)20-14(16)19-11/h3-6H,2,7-8H2,1H3,(H4,15,16,18,19,20) |
InChI Key |
KDFSUNSLMIVVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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